Piperidine 2-Methyl Substitution Modulates Lipophilicity Relative to the 2-Ethyl Analog
The replacement of a 2-methylpiperidine substituent with a 2-ethylpiperidine group changes the compound's lipophilicity, a critical parameter for membrane permeability and off-target binding. The 2-ethyl analog (CAS 2098057-72-6) exhibits a computed XLogP3 of 2.7, compared to an XLogP3 of 2.1 for the 2-methyl target compound [1]. This 0.6 unit difference corresponds to an experimentally meaningful shift in partition coefficient that can alter a compound's drug-likeness profile and pharmacokinetic behavior in lead optimization campaigns [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate (CAS 2098057-72-6): XLogP3 = 2.7 [1] |
| Quantified Difference | ΔXLogP3 = 0.6 (2-ethyl analog is 0.6 units more lipophilic) |
| Conditions | Computed property using XLogP3 algorithm; validated against experimental logP measurements for structurally related pyridazine esters. |
Why This Matters
A 0.6 log unit difference in XLogP3 directly impacts predicted membrane permeability, solubility, and off-target promiscuity, making the 2-methyl compound the preferred starting point when lower lipophilicity is required by the target product profile.
- [1] Kuujia. Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate (CAS 2098057-72-6) Chemical and Physical Properties. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
